Consensus LogP Elevation of 0.4–0.5 Units vs. Non-Halogenated Parent Drives Predicted BBB Permeability and Oral Absorption
The brominated compound exhibits a consensus LogP of 1.75, compared to 1.25–1.53 for the non-halogenated parent 1H-benzimidazole-2-carbaldehyde (CAS 3314-30-5) . This ΔLogP of +0.22 to +0.50 translates into predicted blood-brain barrier (BBB) permeation (YES for the brominated compound vs. not consistently predicted for the parent) and high gastrointestinal absorption, while maintaining compliance with Lipinski's Rule of Five (0 violations) . The topological polar surface area (TPSA) is 45.75 Ų, identical to the parent, indicating that the lipophilicity gain does not compromise hydrogen-bonding capacity .
| Evidence Dimension | Consensus LogP (lipophilicity) and predicted BBB permeation |
|---|---|
| Target Compound Data | Consensus LogP = 1.75; BBB permeant = Yes; GI absorption = High; TPSA = 45.75 Ų |
| Comparator Or Baseline | 1H-Benzimidazole-2-carbaldehyde (CAS 3314-30-5): LogP = 1.25–1.53; TPSA = 45.75 Ų |
| Quantified Difference | ΔLogP = +0.22 to +0.50; BBB permeation qualitatively predicted as Yes vs. not established |
| Conditions | In silico prediction using XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP methods; BOILED-Egg model for BBB/GI absorption |
Why This Matters
For CNS-targeted medicinal chemistry programs, the enhanced lipophilicity and predicted BBB permeability of the brominated analog provide a measurable advantage for achieving brain exposure, a critical parameter in selecting building blocks for CNS drug discovery.
